![molecular formula C13H16BrClO3S B2747097 2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]-4-methylpentanoic acid CAS No. 2567503-26-6](/img/structure/B2747097.png)
2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]-4-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]-4-methylpentanoic acid” is a chemical compound with the CAS Number: 2567503-26-6 . It has a molecular weight of 367.69 . The IUPAC name for this compound is 2-((3-bromo-5-chlorobenzyl)sulfinyl)-4-methylpentanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16BrClO3S/c1-8(2)3-12(13(16)17)19(18)7-9-4-10(14)6-11(15)5-9/h4-6,8,12H,3,7H2,1-2H3,(H,16,17) . This code provides a unique representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Research demonstrates advancements in the synthesis of complex organic molecules, including techniques relevant to compounds similar to "2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]-4-methylpentanoic acid". For instance, the work by Ogura et al. (1975) outlines a convenient synthesis of α-bromophenylacetic acid derivatives from benzaldehyde using methyl (methylthio)methyl sulfoxide, showcasing methods that might be applicable to the synthesis or modification of the compound (Ogura, Furukawa, & Tsuchihashi, 1975).
Medicinal Chemistry
In medicinal chemistry, the synthesis and modification of complex molecules play a crucial role in the development of new therapeutic agents. Techniques similar to those required for manipulating compounds like "2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]-4-methylpentanoic acid" could be instrumental in creating novel drugs. The study by Noel et al. (1972) on the synthesis of a psychotropic drug marked with carbon-14 demonstrates the importance of advanced synthetic methods in drug development (Noel, Benakis, Valette, Herbert, & Pichat, 1972).
Organic Synthesis and Catalysis
The field of organic synthesis and catalysis also benefits from research into compounds with complex sulfone and sulfoxide groups. For example, Laue et al. (2000) report on the stereoselective synthesis of γ-fluorinated α-amino acids using specific sulfoxide compounds, highlighting the utility of such groups in achieving stereochemical control in synthesis (Laue, Kröger, Wegelius, & Haufe, 2000).
Environmental and Analytical Chemistry
Moreover, compounds with structural similarities to "2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]-4-methylpentanoic acid" find applications in environmental and analytical chemistry. Gracia-Moreno et al. (2015) developed a method for determining methylpentanoic acids in wine and other alcoholic beverages, illustrating the role of advanced analytical techniques in understanding the composition and properties of complex mixtures (Gracia-Moreno, Lopez, & Ferreira, 2015).
Wirkmechanismus
Target of Action
The primary targets of the compound “2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]-4-methylpentanoic acid” are currently unknown
Mode of Action
Based on its chemical structure, it may interact with its targets through the sulfinyl group, which could potentially form hydrogen bonds with amino acid residues in the target protein .
Biochemical Pathways
Given its potential to form hydrogen bonds, it may influence pathways involving protein-protein interactions or enzymatic reactions .
Pharmacokinetics
Factors such as its molecular weight (36769 g/mol ) and the presence of functional groups like the sulfinyl group may influence its pharmacokinetic properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include the pH of the environment, the presence of other compounds or drugs, and the specific physiological conditions of the individual .
Eigenschaften
IUPAC Name |
2-[(3-bromo-5-chlorophenyl)methylsulfinyl]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrClO3S/c1-8(2)3-12(13(16)17)19(18)7-9-4-10(14)6-11(15)5-9/h4-6,8,12H,3,7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZQOPMXWLVMKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)S(=O)CC1=CC(=CC(=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]-4-methylpentanoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.